

# ABTS Radical Scavenging Activity Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: ABTS diammonium salt

Cat. No.: B7949024

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## Introduction

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances.<sup>[1][2][3]</sup> It is a popular choice among researchers in fields such as nutrition, food science, and pharmaceutical development due to its simplicity, reliability, and applicability to both hydrophilic and lipophilic antioxidants.<sup>[4][5][6]</sup> This assay is instrumental in screening potential drug candidates for their ability to combat oxidative stress, a key factor in numerous diseases including cancer and neurodegenerative disorders.<sup>[1][4]</sup>

The principle of the assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS<sup>•+</sup>).<sup>[7]</sup> The ABTS<sup>•+</sup> is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.<sup>[8][9]</sup> The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.<sup>[10][11]</sup> When an antioxidant is added, it reduces the ABTS<sup>•+</sup>, leading to a decrease in absorbance that is proportional to the antioxidant's concentration and scavenging ability.<sup>[1][12]</sup>

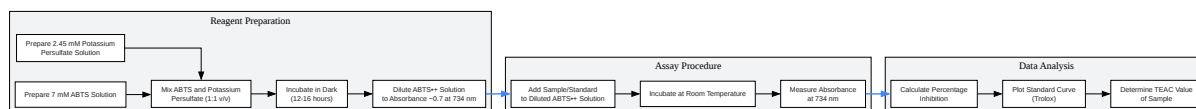
## Principle of the Assay

The ABTS assay operates on the principle of decolorization. The stable ABTS<sup>•+</sup> radical is generated by reacting an aqueous solution of ABTS with potassium persulfate.<sup>[9][13]</sup> This mixture is incubated in the dark at room temperature for 12-16 hours to ensure complete radical formation.<sup>[8][14]</sup> The resulting intensely colored ABTS<sup>•+</sup> solution is then diluted with a

suitable solvent, such as methanol or ethanol, to an absorbance of approximately 0.700 at 734 nm.[5][8]

When a sample containing antioxidants is introduced to the diluted ABTS•+ solution, the antioxidants donate electrons or hydrogen atoms to the radical, thereby neutralizing it and causing the blue-green color to fade.[7] The extent of this decolorization is measured as a decrease in absorbance at 734 nm.[10][12] The antioxidant activity of the sample is typically quantified by comparing its scavenging effect to that of a standard antioxidant, most commonly Trolox, a water-soluble analog of vitamin E.[8][15] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

## Experimental Workflow



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Caption: Experimental workflow for the ABTS antioxidant assay.

## Data Presentation

Parameter	Value/Range	Notes
Reagents		
ABTS Stock Solution	7 mM	Dissolved in deionized water. [8][9]
Potassium Persulfate Solution	2.45 mM	Dissolved in deionized water. [8][9]
Standard Antioxidant	Trolox	Typically prepared as a stock solution and diluted to various concentrations.[8]
ABTS•+ Radical Generation		
Mixing Ratio (ABTS:Persulfate)	1:1 (v/v)	Equal volumes of the stock solutions are mixed.[8]
Incubation Time	12-16 hours	In the dark at room temperature.[8][13][14]
Assay Conditions		
Working Solution Absorbance	~0.700 ± 0.02	At 734 nm, diluted with methanol or ethanol.[5][8]
Sample/Standard Volume	5 µL - 1 mL	Varies depending on the specific protocol and format (e.g., microplate vs. cuvette). [8][10][14]
ABTS•+ Working Solution Volume	200 µL - 3.995 mL	Varies with the sample volume to maintain a specific ratio.[8][10]
Reaction Incubation Time	5 - 30 minutes	In the dark at room temperature.[1][8][10]
Measurement		
Wavelength	734 nm	Spectrophotometric measurement.[1][11][12]

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## Data Analysis

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Calculation	Percent Inhibition	Calculated using the formula: $((\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}) \times 100$ . <a href="#">[8]</a> <a href="#">[14]</a>
Expression of Results	TEAC (Trolox Equivalent Antioxidant Capacity)	Determined from the standard curve. <a href="#">[7]</a>

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## Experimental Protocols

### Materials and Reagents

- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
- Potassium persulfate ( $\text{K}_2\text{S}_2\text{O}_8$ )
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
- Methanol or Ethanol
- Deionized water
- Test samples
- Spectrophotometer capable of reading at 734 nm
- Microplates or cuvettes
- Pipettes

### Preparation of ABTS•+ Radical Cation Stock Solution

- Prepare a 7 mM aqueous solution of ABTS.[\[8\]](#)[\[9\]](#)
- Prepare a 2.45 mM aqueous solution of potassium persulfate.[\[8\]](#)[\[9\]](#)
- Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio.[\[8\]](#)

- Allow the mixture to stand in the dark at room temperature for 12 to 16 hours before use. This allows for the complete generation of the ABTS•+ radical.[13][14]

## Preparation of ABTS•+ Working Solution

- Before the assay, dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of  $0.700 \pm 0.02$  at 734 nm.[5][8]
- This working solution should be freshly prepared for each assay.

## Standard and Sample Preparation

- Prepare a stock solution of Trolox in a suitable solvent (e.g., methanol).
- From the stock solution, prepare a series of dilutions to generate a standard curve (e.g., 0 to 500  $\mu\text{M}$ ).
- Prepare dilutions of the test samples in the same solvent. If the antioxidant activity is unknown, it is recommended to test several dilutions.[10]

## Assay Procedure

- Pipette a specific volume of the ABTS•+ working solution into a microplate well or a cuvette.
- Add a small volume of the standard or sample to the ABTS•+ working solution. For example, add 5  $\mu\text{L}$  of the sample to 200  $\mu\text{L}$  of the ABTS•+ solution.[10]
- Mix thoroughly and incubate the reaction mixture at room temperature in the dark for a specified period, typically between 5 and 30 minutes.[1][8][10]
- After incubation, measure the absorbance of the solution at 734 nm using a spectrophotometer.[1][12]
- A blank control containing the solvent instead of the sample should also be measured.

## Data Analysis

- Calculate the percentage of ABTS•+ radical scavenging activity (inhibition) for each sample and standard concentration using the following formula:[8][14]

- % Inhibition = [ (Absorbance of Control – Absorbance of Sample) / Absorbance of Control ] x 100
- Plot a standard curve of the percentage inhibition versus the concentration of the Trolox standard.
- Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples by comparing their percentage inhibition to the standard curve. The results are often expressed as μmol of Trolox equivalents per gram or milliliter of the sample.[7]

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